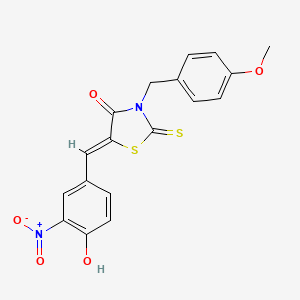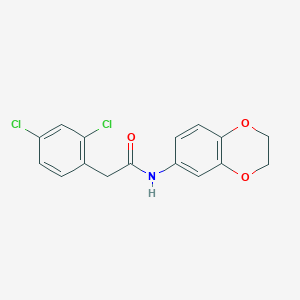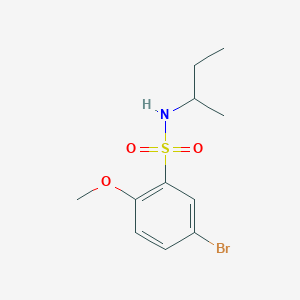![molecular formula C19H19NO2 B5215745 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde, also known as MPI or 4-MeO-PIP, is a synthetic compound that belongs to the class of indole-based cannabinoids. This compound has gained attention among researchers due to its potential therapeutic properties, especially in the field of cancer research.
作用機序
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde acts on the endocannabinoid system, which is involved in various physiological processes, including pain, mood, and appetite regulation. Specifically, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde acts as a partial agonist of the CB1 receptor, which is primarily found in the brain, and the CB2 receptor, which is primarily found in the immune system. Activation of these receptors leads to a cascade of downstream signaling events, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. In cancer cells, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde inhibits cell proliferation and induces apoptosis. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has also been shown to have analgesic properties, which may be useful in the treatment of pain.
実験室実験の利点と制限
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been shown to have potent activity against cancer cells, which makes it a promising candidate for further research. However, there are also some limitations to using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in lab experiments. Its low yield during synthesis may make it difficult to obtain large quantities of the compound. Additionally, its partial agonist activity may make it difficult to study its effects in vivo.
将来の方向性
There are several future directions for research on 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to study the effects of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde in vivo, particularly in animal models of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde and to identify any potential side effects or toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde as a potential therapeutic agent.
合成法
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step synthesis process. The first step involves the reaction of 4-methylphenol with propylene oxide to obtain 3-(4-methylphenoxy)propanol. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of an acid catalyst to obtain 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde. The overall yield of this synthesis process is around 10%.
科学的研究の応用
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been studied for its potential therapeutic properties, especially in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-15-7-9-17(10-8-15)22-12-4-11-20-13-16(14-21)18-5-2-3-6-19(18)20/h2-3,5-10,13-14H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGHRJASJGDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)


![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)

![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)
![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)
![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)

